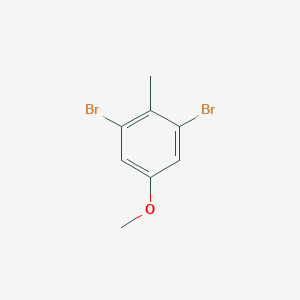

3,5-Dibromo-4-methylanisole

Description

Properties

IUPAC Name |

1,3-dibromo-5-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRKRRXRNGVEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163010 | |

| Record name | 3,5-Dibromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-71-3 | |

| Record name | 1,3-Dibromo-5-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,5-Dibromo-4-methylanisole. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.

Core Compound Information

IUPAC Name: 2,6-Dibromo-4-methoxytoluene[3][4]

Also known as: Anisole, 3,5-dibromo-4-methyl-[3][4]

This compound is a halogenated aromatic ether, a class of molecules with diverse applications in organic synthesis and potential biological activities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14542-71-3 | [1][2] |

| Molecular Formula | C₈H₈Br₂O | [3][5] |

| Molecular Weight | 279.96 g/mol | [3][5] |

| Purity | 96+% | [1] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum (electron ionization) for this compound is available and provides key information about its molecular weight and fragmentation pattern.[3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly utilized synthetic pathway involves the Sandmeyer reaction, starting from its aniline analogue.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below. This pathway highlights the key transformation from the precursor, 3,5-Dibromo-4-methylaniline.

Caption: Proposed synthesis of this compound via a Sandmeyer-type reaction.

Experimental Considerations

Step 1: Diazotization of 3,5-Dibromo-4-methylaniline

The initial step involves the conversion of the primary aromatic amine, 3,5-Dibromo-4-methylaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Conversion to this compound

The subsequent step involves the displacement of the diazonium group. To obtain the anisole derivative, the diazonium salt solution is subjected to hydrolysis, typically by heating in an aqueous solution. This replaces the diazonium group with a hydroxyl group, forming the corresponding phenol. The resulting phenol can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to yield the final product, this compound.

Potential Biological Activities of Brominated Anisoles

While specific biological studies on this compound are not extensively documented, the broader class of brominated phenols and their derivatives, including brominated anisoles, has been a subject of interest in environmental and toxicological research. Brominated phenols are known to be used as flame retardants, herbicides, and antimicrobial agents. Some brominated anisoles are metabolites of these compounds and can be found in the environment, particularly in marine ecosystems.

The presence of bromine atoms can significantly influence the biological properties of aromatic compounds, often enhancing their lipophilicity and, in some cases, their biological activity.

Related Compounds

For researchers interested in structure-activity relationships, several related brominated methylanisoles are commercially available and have been characterized. The structural relationship between these compounds can inform the design of new derivatives and studies.

References

3,5-Dibromo-4-methylanisole chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

3,5-Dibromo-4-methylanisole , a halogenated aromatic ether, possesses a distinct molecular architecture that makes it a valuable intermediate in organic synthesis. Its structure consists of a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-dibromo-2-methoxy-5-methylbenzene . This systematic name precisely describes the arrangement of the substituents on the benzene ring. The corresponding Chemical Abstracts Service (CAS) registry number is 51699-89-9 .

The chemical structure can be visualized as a central benzene ring where the methoxy group (-OCH₃) is at position 1. The two bromine atoms are located at positions 3 and 5, and the methyl group (-CH₃) is at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-dibromo-2-methoxy-5-methylbenzene is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Boiling Point | 277.2 °C at 760 mmHg |

| Density | 1.727 g/cm³ |

| Refractive Index | 1.569 |

Synthesis of 1,3-dibromo-2-methoxy-5-methylbenzene

Hypothetical Synthetic Pathway:

A plausible synthetic route would be the direct bromination of 4-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the methoxy group might influence the regioselectivity of the bromination. To achieve the desired 3,5-dibromo substitution pattern, specific reaction conditions, including the choice of brominating agent and solvent, would be critical.

General Experimental Protocol for Bromination of an Anisole Derivative (for reference):

To a solution of the anisole derivative in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride), a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate solution to remove excess bromine. The product is then extracted into an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,3-dibromo-2-methoxy-5-methylbenzene is not explicitly available in the searched literature. However, based on the structure, the expected spectral features can be predicted.

-

¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.8-4.0 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the two aromatic protons (likely in the region of 7.0-7.5 ppm).

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms, including the methoxy carbon, the methyl carbon, and the six aromatic carbons (four substituted and two unsubstituted). The carbons attached to bromine would be expected to have chemical shifts in the range of 110-130 ppm.

-

IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-Br stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Logical Relationship of IUPAC Name to Chemical Structure

The following diagram illustrates the logical connection between the IUPAC name and the chemical structure of the molecule.

Caption: Logical flow from IUPAC name to the chemical structure.

In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dibromo-4-methoxytoluene, a key chemical intermediate. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and workflow visualizations to support its application in organic synthesis.

Core Compound Identification and Properties

2,6-Dibromo-4-methoxytoluene, also known as 3,5-dibromo-4-methylanisole, is an aromatic compound with the chemical formula C₈H₈Br₂O.[1] Its structure consists of a toluene molecule substituted with two bromine atoms and one methoxy group on the benzene ring.

While comprehensive, experimentally determined physical property data for 2,6-Dibromo-4-methoxytoluene is not widely available in the literature, the following table summarizes its key identifiers and known characteristics.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [2] |

| 279.957 g/mol | [1] | |

| CAS Number | 14542-71-3 | [1] |

| IUPAC Name | 1,3-Dibromo-5-methyl-2-methoxybenzene | |

| Synonyms | This compound | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Logical Relationship Diagram

The following diagram illustrates the key identifiers and structural formula for 2,6-Dibromo-4-methoxytoluene.

Experimental Protocols: Synthesis

The synthesis of 2,6-Dibromo-4-methoxytoluene can be achieved through a two-step process starting from p-cresol. The first step involves the bromination of p-cresol to form 2,6-dibromo-4-methylphenol, followed by a methylation reaction to yield the final product.

Step 1: Bromination of p-Cresol

This protocol is adapted from standard bromination procedures for phenolic compounds.

-

Materials:

-

p-Cresol

-

Bromine

-

A suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane)

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

-

Procedure:

-

In the three-necked flask, dissolve p-cresol in the chosen solvent.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine (2.0 equivalents) in the same solvent to the stirred p-cresol solution via the dropping funnel, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench any excess bromine by slowly adding saturated sodium bisulfite solution until the reddish-brown color disappears.

-

Isolate the crude 2,6-dibromo-4-methylphenol product by precipitation (e.g., by adding water) and subsequent vacuum filtration.

-

Wash the collected solid with cold water and dry it thoroughly.

-

Step 2: Methylation of 2,6-Dibromo-4-methylphenol

This step involves an ether synthesis, typically a Williamson ether synthesis.

-

Materials:

-

2,6-Dibromo-4-methylphenol

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable solvent (e.g., acetone, DMF, or a phase-transfer catalyst system)

-

-

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

-

Procedure:

-

Dissolve 2,6-dibromo-4-methylphenol in the chosen solvent in the round-bottom flask.

-

Add the base and stir the mixture to form the phenoxide salt.

-

Add the methylating agent to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Work up the reaction mixture, which typically involves filtration to remove any inorganic salts, followed by extraction with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 2,6-Dibromo-4-methoxytoluene.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis of 2,6-Dibromo-4-methoxytoluene.

References

Mass Spectrometry Analysis of 3,5-Dibromo-4-methylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,5-Dibromo-4-methylanisole, a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), predicts its fragmentation pattern under electron ionization, and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound is a substituted aromatic ether. The analysis of such halogenated compounds is crucial in environmental monitoring, metabolism studies, and as intermediates in organic synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Electron ionization (EI) is a common ionization technique used in GC-MS that provides reproducible mass spectra and detailed structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the known behavior of similar brominated aromatic compounds under electron ionization. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M, M+2, and M+4 peaks.

The molecular formula for this compound is C₈H₈Br₂O. The theoretical monoisotopic mass is 277.8989 g/mol .

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (Nominal) | Predicted Ion Structure | Fragmentation Pathway | Notes |

| 280 (M+2), 278 (M) | [C₈H₈Br₂O]⁺ | Molecular Ion | Isotopic pattern due to two Br atoms will be observed. |

| 265, 263 | [C₇H₅Br₂O]⁺ | Loss of a methyl radical (•CH₃) | Common fragmentation for anisoles. |

| 199, 197 | [C₇H₅BrO]⁺ | Loss of a bromine radical (•Br) | |

| 184, 182 | [C₆H₂BrO]⁺ | Loss of a methyl radical and a bromine radical | |

| 156, 154 | [C₆H₂Br]⁺ | Loss of a methyl radical, a bromine radical, and CO | |

| 118 | [C₈H₆O]⁺ | Loss of two bromine radicals | |

| 90 | [C₇H₆]⁺ | Tropylium-like ion after loss of bromine and methoxy group | |

| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates cleavage of the aromatic ring substituents. |

Experimental Protocol: GC-MS Analysis

This section details a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.

-

Sample Extraction (if applicable): For analysis in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

3.2. Instrumentation and Conditions

Table 2: Recommended GC-MS Parameters

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-350 |

| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

4.2. Predicted Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-4-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3,5-Dibromo-4-methylanisole, a valuable building block in organic synthesis. The predominant and most thoroughly documented method involves a two-step process commencing with the selective bromination of p-cresol, followed by the methylation of the resulting dibrominated phenol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal route for the synthesis of this compound is initiated with the electrophilic aromatic substitution of p-cresol, yielding 2,6-dibromo-4-methylphenol. This intermediate is subsequently subjected to a Williamson ether synthesis to afford the final product.[1]

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-methylphenol

The initial step involves the dibromination of p-cresol at the ortho positions relative to the hydroxyl group. This reaction is typically carried out using elemental bromine as the brominating agent.

Experimental Workflow:

Caption: Workflow for the bromination of p-cresol.

Detailed Methodology:

A solution of p-cresol in a suitable solvent, such as chloroform or carbon tetrachloride, is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The solution is cooled in an ice bath to maintain a low temperature. Elemental bromine is then added dropwise to the stirred solution, ensuring the temperature does not exceed a certain threshold to minimize side product formation. After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure complete conversion. The work-up procedure typically involves washing the reaction mixture with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or distillation.

Step 2: Synthesis of this compound

The second step is the methylation of the phenolic hydroxyl group of 2,6-dibromo-4-methylphenol. The Williamson ether synthesis is a common and effective method for this transformation, typically employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow:

Caption: Workflow for the methylation of 2,6-dibromo-4-methylphenol.

Detailed Methodology:

2,6-Dibromo-4-methylphenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, such as anhydrous potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenol and form the corresponding phenoxide salt. A methylating agent, commonly dimethyl sulfate or methyl iodide, is then added to the reaction mixture. The mixture is heated to reflux for a period to drive the SN2 reaction to completion. After the reaction is complete, the mixture is cooled, and the solid inorganic salts are filtered off. The filtrate is then subjected to a work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying of the organic phase. The solvent is evaporated, and the crude this compound is purified, typically by column chromatography or vacuum distillation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Bromination of p-Cresol

| Parameter | Value | Reference |

| Reactants | ||

| p-Cresol | 1.0 equivalent | |

| Bromine | 2.0 - 2.2 equivalents | |

| Solvent | Chloroform or Carbon Tetrachloride | |

| Temperature | 0-25 °C | |

| Reaction Time | 1-3 hours | |

| Yield | 90-98% |

Table 2: Methylation of 2,6-Dibromo-4-methylphenol

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Dibromo-4-methylphenol | 1.0 equivalent | |

| Methylating Agent (e.g., Dimethyl Sulfate) | 1.1 - 1.5 equivalents | [2] |

| Base (e.g., K₂CO₃ or NaOH) | 1.5 - 2.0 equivalents | [3] |

| Solvent | Acetone or DMF | |

| Temperature | Reflux (typically 56-153 °C depending on solvent) | |

| Reaction Time | 2-8 hours | [1] |

| Yield | ~80-95% |

Conclusion

The synthesis of this compound from p-cresol is a robust and high-yielding two-step process. Careful control of reaction conditions, particularly temperature during bromination, is crucial for achieving high selectivity and yield. The subsequent Williamson ether synthesis is an efficient method for the methylation of the sterically hindered dibromophenol intermediate. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Bromination of 4-Methylanisole: Mechanism and Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bromination of 4-methylanisole, a key electrophilic aromatic substitution reaction. It delves into the underlying mechanism, regioselectivity, and the nature of the resulting products. Detailed experimental protocols for conducting this reaction under various conditions are presented, alongside a quantitative analysis of product distribution. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction

The bromination of substituted aromatic compounds is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 4-Methylanisole, possessing two activating, ortho,para-directing groups—a methoxy and a methyl group—presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution. Understanding the factors that govern the position of bromination on the aromatic ring is crucial for the targeted synthesis of specific isomers. This guide will explore the mechanistic intricacies and practical aspects of this reaction.

Reaction Mechanism and Regioselectivity

The bromination of 4-methylanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group (-OCH₃) is a strongly activating and ortho,para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1] The methyl group (-CH₃) is also an activating and ortho,para-directing group, albeit weaker than the methoxy group, operating through an inductive effect.

The key steps of the mechanism are:

-

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a protic solvent, creating a more potent electrophile, Br⁺.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-methylanisole attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The regioselectivity of the reaction is determined by the directing effects of the methoxy and methyl groups. Both groups direct incoming electrophiles to the positions ortho and para to themselves. In 4-methylanisole, the para position to the methoxy group is occupied by the methyl group. Therefore, the possible positions for bromination are ortho to the methoxy group (C2 and C6) and ortho to the methyl group (C3 and C5).

The powerful activating and directing effect of the methoxy group predominantly governs the regioselectivity. The positions ortho to the methoxy group (C2 and C6) are significantly more activated than the positions ortho to the methyl group. Consequently, the major product of the monobromination of 4-methylanisole is 2-bromo-4-methylanisole .[3][4]

Figure 1: Generalized mechanism of electrophilic aromatic bromination of 4-methylanisole.

Products of Bromination

The primary product of the monobromination of 4-methylanisole is 2-bromo-4-methylanisole.[5][6] However, depending on the reaction conditions, other isomeric and polybrominated products may be formed.

Possible Products:

-

Major Product: 2-Bromo-4-methylanisole

-

Minor Isomeric Products: 3-Bromo-4-methylanisole (bromination ortho to the methyl group) is a potential minor product, though typically formed in very small amounts.

-

Polybrominated Products: If an excess of the brominating agent is used or under harsh reaction conditions, dibrominated products such as 2,6-dibromo-4-methylanisole can be formed.

-

Side-Chain Bromination Products: Under radical conditions (e.g., initiation by light), bromination of the methyl group (benzylic bromination) can occur, leading to the formation of 4-methoxybenzyl bromide. However, in electrophilic aromatic substitution conditions, this is generally a minor side reaction.[3][6]

Figure 2: Potential products from the bromination of 4-methylanisole under different conditions.

Quantitative Data on Product Distribution

The regioselectivity of the bromination of 4-methylanisole is highly dependent on the choice of brominating agent and reaction conditions. The use of N-bromosuccinimide (NBS) in acetonitrile has been shown to be a mild and highly regioselective method for the nuclear bromination of activated aromatic compounds, favoring the formation of the ortho-bromo product.[4]

| Substrate | Brominating Agent/Solvent | Reaction Time | Product | Yield (%) | Reference |

| 4-Methylanisole | NBS / Acetonitrile | 1 h | 2-Bromo-4-methylanisole | 100 (by GC) | [4] |

Note: The yield reported is based on Gas Chromatography (GC) analysis.

Experimental Protocols

The following are representative experimental protocols for the bromination of 4-methylanisole using different brominating agents.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is highly regioselective for the ortho-bromination of 4-methylanisole.[4]

Materials:

-

4-Methylanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), dry

-

Sodium thiosulfate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-methylanisole (1.0 eq) in dry acetonitrile.

-

To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-bromo-4-methylanisole.

Protocol 2: Bromination using Bromine in Acetic Acid

This is a more traditional method for aromatic bromination.[7]

Materials:

-

4-Methylanisole

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylanisole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to afford the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Figure 3: A generalized experimental workflow for the bromination of 4-methylanisole.

Conclusion

The bromination of 4-methylanisole is a highly regioselective reaction, predominantly yielding 2-bromo-4-methylanisole due to the strong activating and ortho-directing effect of the methoxy group. The choice of brominating agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired product while minimizing the formation of byproducts. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for the practical application of this important synthetic transformation in various fields of chemical research and development.

References

- 1. Bromination - Wordpress [reagents.acsgcipr.org]

- 2. 2-溴-4-甲基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Key Chemical Properties of 3-Bromo-4-methylanisole for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and applications of 3-Bromo-4-methylanisole (CAS No. 36942-56-0), a key intermediate in organic synthesis and a molecule of interest in drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, synthesis and reactivity, with a focus on its role as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inhibitor. Detailed experimental protocols and safety information are also provided to support its use in a research setting.

Core Chemical and Physical Properties

3-Bromo-4-methylanisole is a halogenated aromatic ether. It is essential to distinguish it from its isomer, 4-Bromo-3-methylanisole, which has different physical properties. The key quantitative data for 3-Bromo-4-methylanisole are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36942-56-0 | [1][2][3] |

| Molecular Formula | C₈H₉BrO | [1][3][4] |

| Molecular Weight | 201.06 g/mol | [1][3][4] |

| Appearance | Pale yellow solid | |

| Melting Point | 144-145.5 °C | |

| Boiling Point | 224.7 ± 20.0 °C (at 760 Torr) | |

| Density | 1.378 ± 0.06 g/cm³ | |

| Flash Point | 101.8 ± 7.8 °C | |

| Solubility | Information not available | |

| Storage | Store at 2°C - 8°C in a well-closed container | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 3-Bromo-4-methylanisole. The following are predicted and expected spectral data based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Bromo-4-methylanisole is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 1H | Ar-H |

| ~ 7.0 | d | 1H | Ar-H |

| ~ 6.8 | dd | 1H | Ar-H |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 2.3 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 155 | Ar-C-O |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 130 | Ar-C-Br |

| ~ 128 | Ar-C |

| ~ 112 | Ar-C |

| ~ 56 | -OCH₃ |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in 3-Bromo-4-methylanisole.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~ 1600-1450 | Strong | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O-C stretching (asymmetric) |

| ~ 1050 | Strong | C-O-C stretching (symmetric) |

| ~ 600-500 | Medium-Strong | C-Br stretching |

Synthesis and Reactivity

Synthesis of 3-Bromo-4-methylanisole

3-Bromo-4-methylanisole can be synthesized from toluene through a two-step process involving electrolysis followed by chlorination.[4] It can also be prepared from the natural product magnolol by oxidation.[4] A common laboratory-scale synthesis involves the bromination of 4-methylanisole.

Experimental Protocol: Bromination of 4-methylanisole

This protocol describes a general procedure for the electrophilic aromatic substitution of 4-methylanisole to yield 3-Bromo-4-methylanisole.

-

Materials: 4-methylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), glassware for reflux, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, and recrystallization apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylanisole (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic layer to obtain the crude product.

-

-

Purification:

-

The crude 3-Bromo-4-methylanisole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Reactivity and Use in Cross-Coupling Reactions

The bromine atom on the aromatic ring of 3-Bromo-4-methylanisole makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylanisole with Phenylboronic Acid

This protocol provides a general procedure for the coupling of 3-Bromo-4-methylanisole with phenylboronic acid.

-

Materials: 3-Bromo-4-methylanisole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a suitable solvent system (e.g., toluene/ethanol/water), glassware for inert atmosphere reactions (Schlenk line or glovebox), magnetic stirrer, and heating mantle.

-

Procedure:

-

To an oven-dried Schlenk flask, add 3-Bromo-4-methylanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Add the palladium catalyst (0.05 equivalents) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The product can be purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development: PPARγ Inhibition

3-Bromo-4-methylanisole has been identified as a competitive inhibitor of the catalytic site of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a central role in adipogenesis, lipid metabolism, and inflammation. Its modulation is a key strategy in the development of drugs for type 2 diabetes and other metabolic disorders.

The inhibitory action of 3-Bromo-4-methylanisole on PPARγ suggests its potential as a lead compound for the development of novel therapeutics.

Signaling Pathway of PPARγ Inhibition

Caption: Competitive inhibition of the PPARγ signaling pathway by 3-Bromo-4-methylanisole.

Safety and Handling

3-Bromo-4-methylanisole should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| H319: Causes serious eye irritation.[4] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |

| H335: May cause respiratory irritation.[4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P501: Dispose of contents/container to an approved waste disposal plant.[4] |

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a cool, dry place away from incompatible materials.[5]

Disposal: Dispose of 3-Bromo-4-methylanisole and its containers in accordance with local, regional, and national regulations.[6]

This guide provides a foundational understanding of 3-Bromo-4-methylanisole for research and development purposes. For further information, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.

References

- 1. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]

- 2. 3-Bromo-4-methylanisole 97% | CAS: 36942-56-0 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum [chemicalbook.com]

Unveiling the Biological Potential of Brominated Anisoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated anisoles, a class of halogenated aromatic compounds, have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of various brominated anisoles, including mono-, di-, and tri-brominated derivatives. While research into the specific biological activities of simple brominated anisoles is still emerging, this document collates available quantitative data, outlines relevant experimental methodologies, and visualizes potential toxicological endpoints to serve as a valuable resource for researchers in drug discovery and development.

Toxicological Profile of Brominated Anisoles

The toxicity of brominated anisoles varies depending on the degree and position of bromine substitution. The available data, primarily from animal studies, suggests a range of effects from moderate acute toxicity to specific organ-level impacts with repeated exposure.

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for various brominated anisoles is presented in Table 1. This data provides a comparative overview of the toxic potential of these compounds.

Table 1: Quantitative Toxicity Data for Brominated Anisoles

| Compound | Test Organism | Route of Administration | Toxicity Metric | Value | Reference |

| 2-Bromoanisole | Mouse | Oral | LD50 | 246 mg/kg | [1] |

| 2-Bromoanisole | Mouse | Intraperitoneal | LD50 | 1544 mg/kg | [1] |

| 2-Bromoanisole | Mouse | Inhalation | LC50 | 20 mg/m³ | [2] |

| 4-Bromoanisole | Mouse | Oral | LD50 | 2200 mg/kg | [3] |

| 4-Bromoanisole | Mouse | Inhalation | LC50 | 20 mg/m³ | [4] |

| 2,4,6-Tribromoanisole | Rat | Oral (28-day study) | NOAEL | 1000 mg/kg bw/day | [5] |

| 2,4,6-Tribromoanisole | Human Lymphocytes | In vitro | Cytotoxicity | Significant at 0.5 and 1 mg/L | [6] |

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%

Potential Biological Activities

While comprehensive data is limited, some brominated anisoles have been investigated for specific biological activities beyond general toxicity.

Antimicrobial, Antifungal, and Antitumor Potential

2,4-Dibromoanisole has been noted for its potential as an antimicrobial, antifungal, and antitumor agent.[8] However, specific quantitative measures of these activities, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, are not yet well-documented in publicly available literature. Further research is warranted to elucidate the efficacy and spectrum of these potential therapeutic properties.

Mutagenicity

2,4,6-Tribromoanisole was found to be non-mutagenic in a bacterial reverse mutation assay, suggesting it does not act as a direct DNA-damaging agent under the tested conditions.[5]

Experimental Protocols

Standardized methodologies are crucial for assessing the biological activity of chemical compounds. Below are detailed protocols for key experiments relevant to the evaluation of brominated anisoles.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a typical MTT assay:

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution:

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which brominated anisoles exert their biological effects are largely unknown and represent a significant area for future research. Toxicological data for some compounds, such as the induction of ataxia and coma by 2- and 4-bromoanisole in mice, suggest potential neurotoxic mechanisms.[2][9] The male rat-specific kidney toxicity observed with 2,4,6-tribromoanisole points towards a potential interaction with specific metabolic pathways in that species.[5]

Logical Relationship of Toxicity Data Interpretation:

Conclusion and Future Directions

The currently available data on the biological activity of brominated anisoles provides a preliminary understanding of their toxicological profiles. While some compounds, like 2,4-dibromoanisole, show promise for further investigation into their therapeutic potential, a significant knowledge gap remains. There is a pressing need for comprehensive studies to generate quantitative data on the antimicrobial, antifungal, anticancer, and other potential biological activities of a wider range of brominated anisoles. Furthermore, research into their mechanisms of action and effects on cellular signaling pathways is essential for a complete understanding of their biological significance and for guiding future drug development efforts. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in this intriguing area of study.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]

- 4. 4-Bromoanisole - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Toxicological studies on 2,4,6-tribromoanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,5-Dibromo-4-methylanisole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the structure of 3,5-Dibromo-4-methylanisole, which features a substituted aromatic ring, a methoxy group, and two bromine atoms, a qualitative solubility profile can be anticipated. The presence of the polar ether group may impart slight solubility in polar solvents. However, the overall large, non-polar structure due to the benzene ring and bromine atoms suggests that it will likely exhibit higher solubility in non-polar and moderately polar organic solvents.

Expected Solubility:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate

-

Moderate Solubility: Ethanol, Methanol

-

Low to Insoluble: Water, Hexane

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to determine this experimentally. The following table provides a template for recording and presenting such data in a structured format for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dichloromethane | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Hexane | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters)

Procedure:

Part I: Qualitative Solubility Assessment [1][2][3][4]

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for 30-60 seconds.[1][4]

-

Observe the mixture to determine if the solid dissolves completely.

-

Record the observation as soluble, partially soluble, or insoluble.

Part II: Quantitative Solubility Determination (Saturated Solution Method)

-

Prepare a series of vials for each solvent to be tested.

-

Accurately weigh a known amount of this compound and add it to a vial containing a measured volume of the solvent (e.g., 1 mL). Start with an amount expected to be in excess of the solubility limit.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in grams per 100 mL (or other appropriate units) using the following formula:

Solubility ( g/100 mL) = (Weight of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Logical Workflow for Solubility Analysis in Research

The following diagram illustrates a typical workflow for determining and applying solubility data in a research and development context.

References

In-Depth Technical Guide on the Material Safety of 3,5-Dibromo-4-methylanisole

Disclaimer: A comprehensive, officially verified Material Safety Data Sheet (MSDS) for 3,5-Dibromo-4-methylanisole (CAS No. 14542-71-3) is not publicly available. This guide has been compiled using data from structurally similar compounds, primarily its isomer 2,6-dibromo-4-methylanisole, and general principles of chemical safety. The information herein should be used as a reference for trained professionals and is not a substitute for a formal risk assessment. Researchers should exercise caution and consult with their institution's safety office before handling this chemical.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic ether. While specific experimental data for this compound is limited, the properties of its isomers and related molecules suggest it is a solid at room temperature.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 14542-71-3 |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| Purity | ≥95% (as per supplier data)[1] |

| Physical State | Likely a solid |

Hazard Identification and Classification

Based on analogous compounds, this compound is expected to be hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Safe Handling Protocol:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid generating dust.

-

Avoid all personal contact, including inhalation of dust and vapors.[2][3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

-

Wash hands thoroughly after handling.[3]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.

Accidental Release and Disposal

Spill Response Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[2]

-

Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal using spark-proof tools.[2][3]

-

Decontamination: Clean the spill area thoroughly.

Waste Disposal:

-

Disposal must be conducted in accordance with all local, state, and federal regulations.[3]

-

The material should be disposed of as hazardous waste. It may be sent to a licensed chemical destruction facility or handled via controlled incineration with flue gas scrubbing.[2]

-

Do not allow the chemical to enter drains or sewer systems.[2]

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not available, the following diagrams illustrate standardized workflows for handling and responding to incidents involving potentially hazardous chemical solids like this compound.

Caption: Standard workflow for safely handling a solid chemical compound.

Caption: Emergency response workflow for a chemical spill.

References

Commercial Sourcing and Synthetic Routes for 3,5-Dibromo-4-methylanisole: A Technical Guide

For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. 3,5-Dibromo-4-methylanisole, a substituted anisole derivative, serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its commercial availability and outlines a common synthetic pathway.

Commercial Suppliers

A survey of chemical suppliers reveals several commercial sources for this compound (CAS No. 14542-71-3). The availability, purity, and pricing can vary between vendors. Below is a summary of offerings from selected suppliers to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD) |

| Bide Pharmatech Ltd. | >95% | 250 mg | $70 |

| 1 g | $176 | ||

| 5 g | $528 | ||

| BLD Pharm | Information available on website | Various | Inquire |

| Angene | Information available on website | Various | Inquire |

| Adamas-beta | Information available on website | Various | Inquire |

| Nanjing Bike Biotechnology Co., Ltd. | Information available on website | Various | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathway: Bromination of 4-Methylanisole

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methylanisole. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing activators. Due to steric hindrance from the methyl group, and the strong activating and directing effect of the methoxy group, bromination occurs at the positions ortho to the methoxy group.

A general experimental protocol for the bromination of anilines and anisoles, which can be adapted for the synthesis of this compound, involves the use of a brominating agent in a suitable solvent.[1] While a specific peer-reviewed protocol for the dibromination of 4-methylanisole to the 3,5-dibromo derivative was not found in the immediate search, the following procedure for a related bromination provides a solid foundational methodology.

Illustrative Experimental Protocol: Bromination of an Anisole Derivative

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Methylanisole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

-

Iron filings (catalyst, if using Br₂)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole in the chosen solvent. If using elemental bromine with an iron catalyst, add the iron filings to the flask. The reaction should be carried out in a well-ventilated fume hood.

-

Addition of Brominating Agent: Slowly add a stoichiometric amount (2 equivalents for dibromination) of the brominating agent (e.g., bromine dissolved in the same solvent) to the reaction mixture from the dropping funnel. The addition should be done at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Procurement and Synthesis

The process of acquiring and utilizing this compound for research and development can be visualized as a logical workflow. This begins with identifying the need for the compound and proceeds through sourcing and, if necessary, in-house synthesis.

Caption: Procurement and Synthesis Workflow for this compound.

This guide provides a starting point for researchers and professionals in sourcing and, if necessary, synthesizing this compound. For specific applications, further optimization of the synthetic protocol and thorough characterization of the final product are essential.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 3,5-Dibromo-4-methylanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3,5-Dibromo-4-methylanisole, a key transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions, with special consideration for the challenges associated with dihalogenated and sterically hindered substrates.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The reaction of this compound presents a unique challenge due to the presence of two bromine atoms, offering the potential for both mono- and di-amination products. Achieving selective mono-amination is often a key objective in multi-step synthetic sequences.

The choice of catalyst, ligand, base, and solvent is critical in controlling the reactivity and selectivity of the Buchwald-Hartwig amination.[2] For sterically hindered and electron-rich substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote efficient catalytic turnover.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps include:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated amine product is formed via reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions for Mono-amination

Achieving selective mono-amination of this compound requires careful control of reaction conditions. The following table summarizes recommended starting conditions for the coupling of various amines.

| Component | Recommended Conditions | Notes |

| Palladium Precursor | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. |

| Ligand | XPhos, RuPhos, or BrettPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands are generally effective for sterically hindered substrates.[2] |

| Base | NaOtBu or K₃PO₄ (1.5-2.0 eq.) | NaOtBu is a strong base suitable for a wide range of amines. K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups. |

| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are crucial for reaction success. |

| Temperature | 80-110 °C | The optimal temperature may vary depending on the reactivity of the amine. |

| Amine | 1.0-1.2 eq. for mono-amination | Using a slight excess of the amine can drive the reaction to completion. A larger excess may promote di-amination. |

Experimental Protocol: General Procedure for Mono-amination

This protocol provides a general method for the palladium-catalyzed mono-amination of this compound.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating block/oil bath

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precursor (e.g., 0.01 mmol Pd₂(dba)₃, 1 mol %), the phosphine ligand (e.g., 0.024 mmol XPhos, 2.4 mol %), and the base (e.g., 1.5 mmol NaOtBu).

-

Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

-

Add the amine (1.1 mmol) and anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Data Summary: Representative Conditions for Analogous Substrates

While specific yield data for this compound is not extensively reported, the following table provides representative conditions and outcomes for the mono-amination of analogous dihaloarenes. This data can serve as a valuable guide for reaction optimization.

| Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1,3-Dibromobenzene | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 85 |

| 1,3-Dibromo-2-methoxybenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |

| 2,6-Dibromotoluene | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 82 |

| 1-Bromo-3-iodobenzene | Piperidine | Pd₂(dba)₃ (0.5) | BrettPhos (1.2) | LHMDS (1.8) | THF | 80 | 6 | 91 (selective for C-I) |

Note: Yields are for the mono-aminated product and are approximate. Optimization is likely required for this compound.

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a more electron-rich or bulky ligand).

-

Formation of Di-aminated Product: To favor mono-amination, use a smaller excess of the amine (1.0-1.1 equivalents). Lowering the reaction temperature or using a less reactive catalyst system may also improve selectivity.

-

Dehalogenation: The formation of dehalogenated byproducts can sometimes be observed. This can occasionally be minimized by changing the ligand or base.

-

Reaction Monitoring: Close monitoring of the reaction by TLC, GC-MS, or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts.

By following these guidelines and protocols, researchers can effectively perform the Buchwald-Hartwig amination on this compound to access valuable mono-aminated building blocks for further synthetic transformations.

References

Application Notes and Protocols for 3,5-Dibromo-4-methylanisole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Dibromo-4-methylanisole as a versatile building block in modern organic synthesis. The di-bromo substitution pattern allows for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures, particularly in the context of drug discovery and development. This document outlines its application in key cross-coupling reactions and provides detailed experimental protocols.

Introduction to this compound as a Building Block

This compound is an aromatic compound featuring two bromine atoms flanking a methyl group, with a methoxy group positioned para to the methyl group. This substitution pattern offers several advantages for organic synthesis:

-

Orthogonal Reactivity: The two bromine atoms can be selectively functionalized using different cross-coupling reactions, allowing for the stepwise introduction of various substituents. This is particularly useful for creating libraries of compounds with diverse functionalities.

-

Modulation of Electronic Properties: The electron-donating methoxy and methyl groups influence the electronic nature of the aromatic ring, which can be fine-tuned by the introduction of different substituents at the bromine positions.

-

Structural Rigidity: The substituted benzene ring provides a rigid core, which is often desirable in the design of small molecule inhibitors that target specific protein binding pockets.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their derivatives.[1][2] This is a widely used method for the synthesis of biaryl and substituted aromatic compounds.

-

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[3][4][5][6] These products are valuable intermediates and can be further elaborated.

-